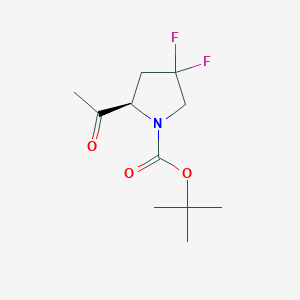
tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an acetyl group, and two fluorine atoms attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in NMR studies due to the presence of the tert-butyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetyl group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: Utilized in research for its unique chemical properties.
Uniqueness
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate stands out due to the presence of both the acetyl and difluoromethyl groups on the pyrrolidine ring, which can impart unique chemical and biological properties
特性
分子式 |
C11H17F2NO3 |
|---|---|
分子量 |
249.25 g/mol |
IUPAC名 |
tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1 |
InChIキー |
RUGHRUGUZBVUFM-MRVPVSSYSA-N |
異性体SMILES |
CC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
正規SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
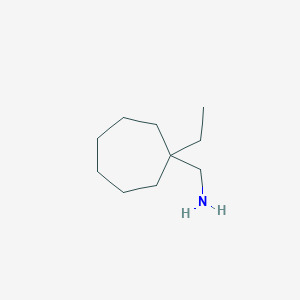
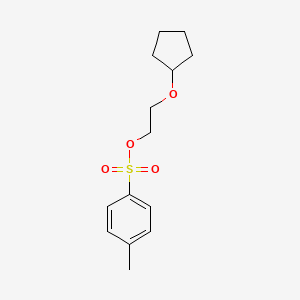
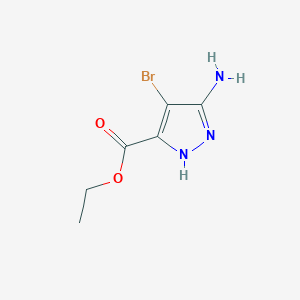
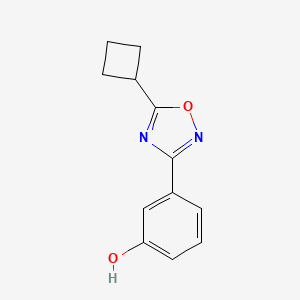


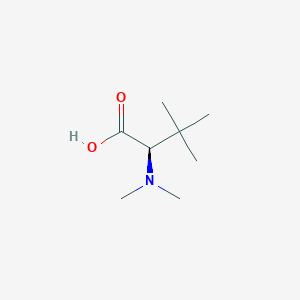
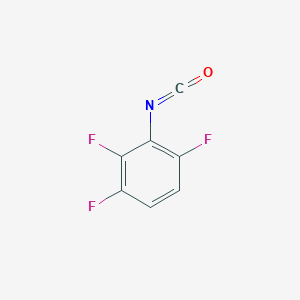
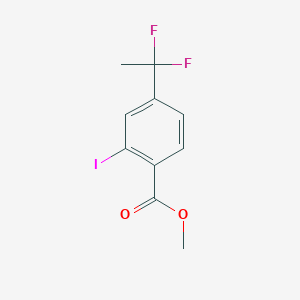
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
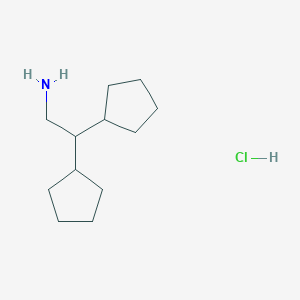
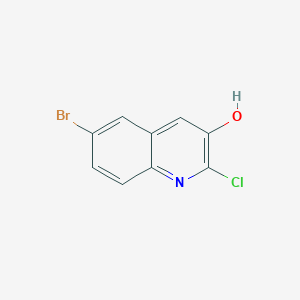
![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)
